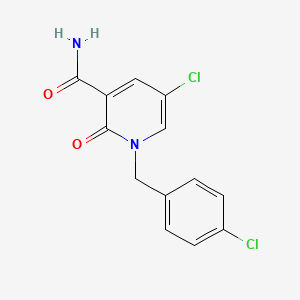

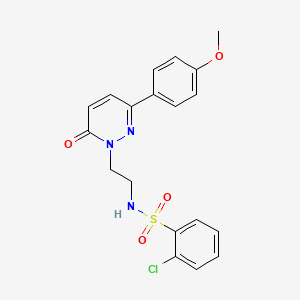

5-氯-1-(4-氯苄基)-2-氧代-1,2-二氢-3-吡啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related chloro-pyridinecarboxamide compounds involves various chemical reactions, including condensation, cyclization, and amidation processes. For example, one study described the synthesis of N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide through microwave irradiation, indicating the versatility of chloro-pyridinecarboxamides in chemical synthesis (Xiaojing Zhang et al., 2006).

Molecular Structure Analysis

Molecular structure analyses of compounds related to 5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide reveal intricate details about their geometry and interactions. For instance, crystallographic studies have provided insights into the planarity of the pyrazolo[3,4-b]pyridine system and intermolecular hydrogen bonds that link molecules into infinite chains (Xiaojing Zhang et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving chloro-pyridinecarboxamide derivatives are varied and can lead to the synthesis of novel compounds. For example, the condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes results in the formation of novel bicyclic systems, showcasing the chemical reactivity of these compounds (Y. Kharchenko et al., 2008).

Physical Properties Analysis

The physical properties of chloro-pyridinecarboxamides, such as solubility and thermal stability, are critical for their application in various fields. Studies on related compounds have shown that they are soluble at room temperature in polar solvents, which is beneficial for their use in chemical synthesis and pharmaceutical applications (K. Faghihi & Z. Mozaffari, 2008).

Chemical Properties Analysis

The chemical properties of chloro-pyridinecarboxamide derivatives, such as reactivity and potential for forming various chemical bonds, are essential for their use in the creation of new materials and drugs. The synthesis of polyamides through direct polycondensation using chloro-pyridinecarboxamide compounds as intermediates highlights their utility in developing polymers with specific properties (H. Kimura et al., 1992).

科学研究应用

合成新化合物

5-氯-1-(4-氯苄基)-2-氧代-1,2-二氢-3-吡啶羧酰胺在合成各种新化合物中起关键作用,展示了它在化学研究中的重要性。例如,它已被用于合成新的吡啶并[3′,2′:4,5]噻吩[3,2‐d]嘧啶、吡啶并[3″,2″:4′,5′]噻吩[3′,2′:4,5]嘧啶[l,6‐a]苯并咪唑以及相关的融合系统。这些化合物是通过涉及羰基化合物、氯乙酰氯和其他合成子的反应合成的,导致复杂的吡啶噻吩嘧啶和吡啶噻吩嘧啶咪唑苯并咪唑以及相关的融合多杂环系统(Bakhite, Al‐Sehemi, & Yamada, 2005)。

抗氧化活性

已合成并筛选了含有各种取代基(如氯、羟基、异丙基、硝基、亚硝基和氨基)的5-氯-1-(4-氯苄基)-2-氧代-1,2-二氢-3-吡啶羧酰胺衍生物以评估其抗氧化活性。这些活性是通过DPPH自由基清除法和还原力测定等方法进行评估的,突显了该化合物在抗氧化研究中的潜力(Tumosienė等, 2019)。

结构表征和生物活性

该化合物还在新化合物的结构表征和其生物活性探索中发挥关键作用。例如,它已参与制备新的非肽CCR5拮抗剂化合物。这些化合物的结构和生物活性,特别是作为CCR5拮抗剂的活性,已经得到表征和测试,揭示了它们在潜在的治疗应用中的潜力(Bi, 2014)。

合成抗菌剂

在抗菌研究中,5-氯-1-(4-氯苄基)-2-氧代-1,2-二氢-3-吡啶羧酰胺的衍生物已被用于合成抗菌剂。例如,从该化合物合成的吡啶噻吩嘧啶和吡啶噻吩三嗪已经被测试其抗菌活性,表明其在开发新的抗菌药物中的潜力(Abdel-rahman, Bakhite, & Al-Taifi, 2002)。

未来方向

作用机制

Target of Action

It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

A related study on indole derivatives suggests that they have a good pharmacokinetic profile .

Result of Action

Indole derivatives have been reported to exhibit diverse biological activities, suggesting that they may have a significant impact at the molecular and cellular levels .

Action Environment

It’s worth noting that the efficacy of similar compounds, such as those used in suzuki–miyaura coupling, can be influenced by a combination of mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O2/c14-9-3-1-8(2-4-9)6-17-7-10(15)5-11(12(16)18)13(17)19/h1-5,7H,6H2,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGJOBSBBZXDTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=C(C2=O)C(=O)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride](/img/structure/B2483905.png)

![N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2483906.png)

![4-Ethyl-5-fluoro-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2483907.png)

![(2E)-N-benzyl-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2483914.png)

![6-[4-(Benzenesulfonyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2483918.png)

![[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2483922.png)

![6-Chloro-5-iodo-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2483927.png)